molecular formula C10H19NO4 B017737 tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 215917-99-0

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B017737
CAS No.: 215917-99-0
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-MRVPVSSYSA-N
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Description

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0) is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol . The compound features a morpholine ring substituted with a hydroxymethyl group at the (3R)-position and a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363823
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215917-99-0
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
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Mechanism of Action

Action Environment

The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process. Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Biological Activity

Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₉NO₄, and it has a molecular weight of 201.26 g/mol. The compound features a morpholine ring structure, which is known for its diverse reactivity and ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing processes such as apoptosis, oxidative stress response, and metabolic regulation.

1. Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation .

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions.

Research Findings:
In a study assessing oxidative stress in neuronal cells exposed to toxic agents, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Key Features Biological Activity
Tert-butyl morpholine-4-carboxylateC₉H₁₉NO₄Lacks hydroxymethyl groupLimited antibacterial activity
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylateC₁₂H₂₃NO₄Additional dimethyl groupsEnhanced antimicrobial activity
Tert-butyl 4-(aminomethyl)morpholine-4-carboxylateC₁₁H₂₃N₃O₄Contains amino groupPotential anticancer activity

Scientific Research Applications

Organic Synthesis

Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for creating diverse derivatives .

Medicinal Chemistry

This compound is notably used as a precursor in the development of pharmaceuticals. It has been identified as a key intermediate in synthesizing BMS-599626, a selective inhibitor of human epidermal growth factor receptors (EGFR) 1 and 2, which is significant in cancer treatment .

Biochemical Studies

In biological research, this compound is utilized to study enzyme inhibitors and other biologically active compounds. Its interaction with specific molecular targets allows researchers to explore its potential therapeutic effects .

Industrial Applications

The compound is also applied in the production of specialty chemicals and materials. It exhibits properties suitable for use as a catalyst in the synthesis of polyurethane foams and as a surfactant or extractant .

Data Table: Applications Overview

Application AreaSpecific UseKey Insights
Organic SynthesisIntermediate for complex organic moleculesEnables diverse chemical transformations
Medicinal ChemistryPrecursor for BMS-599626Targeting EGFR for cancer treatment
Biochemical StudiesStudy of enzyme inhibitorsPotential therapeutic interactions
Industrial ApplicationsCatalyst in polyurethane productionUseful as surfactants and extractants

Case Study 1: Development of BMS-599626

BMS-599626 is a potent inhibitor of EGFR kinases developed using this compound as an intermediate. This compound's ability to selectively inhibit these kinases has led to promising results in clinical trials for treating various cancers .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that derivatives of this compound can interact with specific enzymes, providing insights into their mechanisms of action. These studies are crucial for understanding how such compounds can be utilized therapeutically .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Diastereomeric Variants

  • (3S)-Enantiomer : The (3S)-isomer (CAS: 714971-28-5) shares identical physical properties but differs in stereochemistry. Enantiomers often exhibit distinct biological activities due to receptor binding preferences. For example, the (3R)-form is specifically selected for BMS-599626 synthesis, suggesting stereochemical requirements for kinase inhibition .
  • Diastereomeric Oxazolidines : Compounds like tert-butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: N/A) replace the morpholine ring with an oxazolidine. Oxazolidines generally exhibit lower ring strain but reduced hydrogen-bonding capacity compared to morpholines, affecting solubility and reactivity .

Functional Group Modifications

Hydroxymethyl vs. Hydroxyethyl
  • (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1257850-82-0, Similarity: 0.90): Replacing the hydroxymethyl with a hydroxyethyl group increases molecular weight (293.37 g/mol) and hydrophilicity (PSA: ~59 Ų). This modification may enhance water solubility but reduce membrane permeability .
Hydroxymethyl vs. Formyl
  • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 102308-32-7, Similarity: 1.00): The formyl group introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the hydroxymethyl group in the target compound is more stable but less reactive, making it preferable for protective group strategies .

Ring System Variations

Morpholine vs. Isoxazolidine
Morpholine vs. Piperazine
  • tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1257850-83-1, Similarity: 1.00): Piperazine analogs are less common but offer additional nitrogen atoms for hydrogen bonding. However, morpholine derivatives like the target compound are often preferred due to their balanced lipophilicity and metabolic stability .

Preparation Methods

Reaction Protocol:

  • Reagents and Solvents :

    • (R)-(4-benzyl-3-morpholinyl)-methanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) as a base

    • Dichloromethane (DCM) as the solvent

  • Procedure :

    • A dichloromethane solution of (R)-(4-benzyl-3-morpholinyl)-methanol is treated with triethylamine to deprotonate the hydroxyl group.

    • Boc anhydride in DCM is added dropwise, initiating the nucleophilic attack on the carbonyl carbon of Boc₂O.

    • The reaction proceeds at ambient temperature for 15 hours , monitored via thin-layer chromatography (TLC).

  • Workup and Purification :

    • The solvent is removed under reduced pressure.

    • The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and petroleum ether (1:10 v/v).

Key Reaction Parameters:

ParameterValue/Description
TemperatureRoom temperature (~25°C)
Reaction Time15 hours
Purification MethodColumn chromatography (SiO₂)
Eluent Ratio (EA:PE)1:10

This method achieves high stereochemical fidelity, as the (R)-configuration of the starting alcohol is preserved throughout the reaction.

Industrial Production Considerations

While laboratory-scale synthesis prioritizes precision, industrial production of this compound demands cost-efficiency and scalability . Industrial protocols may incorporate:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during Boc protection.

  • Solvent Recycling : Recovery of dichloromethane via distillation reduces waste.

  • Automated Chromatography Systems : For high-throughput purification.

Challenges in Scale-Up:

  • Exothermic Reactions : The Boc protection step may require temperature control to prevent side reactions.

  • Column Chromatography Limitations : Industrial settings often replace chromatography with crystallization or distillation for bulk purification.

Stereochemical Control and Mechanistic Insights

The (3R)-stereochemistry is intrinsic to the starting material, (R)-(4-benzyl-3-morpholinyl)-methanol, and remains unaltered during synthesis. The reaction mechanism proceeds via:

  • Deprotonation : Triethylamine abstracts the hydroxyl proton, generating a morpholinyl alkoxide.

  • Nucleophilic Attack : The alkoxide attacks Boc₂O, forming a tetrahedral intermediate.

  • Carbamate Formation : Elimination of tert-butyl carbonate yields the Boc-protected product.

The absence of acidic or basic conditions post-reaction ensures no epimerization at the stereocenter.

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structure and purity:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl singlet) and δ 3.4–4.1 ppm (morpholine ring protons).

  • ¹³C NMR : Resonances at δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion peak at m/z 218.1392 ([M + H]⁺), consistent with the molecular formula C₁₀H₁₉NO₄.

Polarimetry:

  • Specific optical rotation ([α]D²⁵) confirms enantiomeric purity, typically ranging between +20° to +30° for the (R)-enantiomer.

Comparative Analysis with Alternative Methods

While the Boc-protection route dominates, alternative strategies for N-substituted morpholines include:

  • Morpholine Alkylation : Direct alkylation of morpholine with tert-butyl halides, though this lacks stereocontrol.

  • Reductive Amination : For non-chiral derivatives, using ketones and amines under hydrogenation.

However, these methods are unsuitable for the target compound due to their inability to preserve the (R)-configuration.

Q & A

Q. How can degradation pathways be mapped under accelerated stability conditions?

  • Method : Subject the compound to forced degradation (e.g., 70°C/75% RH for 4 weeks). Analyze degradants via UPLC-QTOF-MS. Major pathways include:
  • Hydrolysis : Loss of tert-butyl group → morpholine-4-carboxylic acid (m/z 144.1).
  • Oxidation : Hydroxymethyl → carboxylate (m/z 176.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

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